3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate typically involves multiple steps. One common method includes the reaction of 3-(Dimethylamino)phenothiazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced form, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can produce a variety of substituted phenothiazines.
Scientific Research Applications
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy for treating certain medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell damage or death. This mechanism is particularly relevant in its potential use in photodynamic therapy, where light activation enhances its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: A well-known phenothiazine derivative with similar chemical properties and applications.
Thionine: Another phenothiazine compound used in various scientific and industrial applications.
Azure A: A phenothiazine dye with applications in biological staining and research.
Uniqueness
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84145-81-3 |
---|---|
Molecular Formula |
C39H36BN3S |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C15H15N3S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-20H;4-9H,1-3H3/q-1;/p+1 |
InChI Key |
LMQSIQULBJSLFX-UHFFFAOYSA-O |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.